2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-[4-(Hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a hexyloxy-substituted phenyl group at position 2 and a nitro group at position 6 of the benzo[de]isoquinoline-dione core.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(4-hexoxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H22N2O5/c1-2-3-4-5-15-31-17-11-9-16(10-12-17)25-23(27)19-8-6-7-18-21(26(29)30)14-13-20(22(18)19)24(25)28/h6-14H,2-5,15H2,1H3 |
InChI Key |
WKXGZLVDTIOSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
Biological Activity
2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known by its chemical structure C24H22N2O5, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C24H22N2O5
- Molecular Weight : 402.44 g/mol
- CAS Number : 313494-18-7
The biological activity of this compound is primarily linked to its ability to inhibit specific protein interactions involved in cancer progression. Notably, it has been shown to inhibit bromodomains associated with the BRPF family and TAF family proteins, which play crucial roles in gene transcription and chromatin remodeling . The inhibition of these bromodomains can lead to decreased transcription of genes involved in cell proliferation and survival, making this compound a candidate for anti-cancer therapies.
Inhibition of Bromodomains
Bromodomains are protein regions that recognize acetylated lysine residues on histones, facilitating active gene transcription. By inhibiting these domains, the compound can disrupt the transcriptional machinery necessary for tumor growth .
Anticancer Activity
Research indicates that 2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.3 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 7.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.5 | Cell cycle arrest |
These results suggest that the compound can effectively reduce cell viability and induce programmed cell death in cancer cells.
Other Biological Activities
Apart from its anticancer properties, preliminary studies have suggested that this compound may also possess anti-inflammatory and antioxidant activities. These effects are hypothesized to arise from its ability to modulate oxidative stress pathways and inflammatory cytokine production.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle solutions:
- Tumor Size Reduction : 65% decrease in tumor volume after 4 weeks of treatment.
- Survival Rate : Increased median survival time by approximately 30% compared to control groups.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. It demonstrates moderate bioavailability and is primarily metabolized by liver enzymes, suggesting a need for careful dosing in clinical settings.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Alkoxy Chain Length
- Target Compound : The hexyloxy group (C6 chain) increases lipophilicity compared to shorter alkoxy chains (e.g., ethoxy in SN1 from ). This may enhance aggregation-induced emission (AIE) properties, as bulky groups reduce intermolecular quenching in solid states .
- SN1 (Ethoxy analog): The shorter ethoxy chain reduces steric hindrance, favoring solubility in polar solvents.
Nitro vs. Amino/Thio Groups
- Target Compound: The nitro group at position 6 likely quenches fluorescence compared to amino or thio substituents (e.g., NI3 in , where a nitro group is replaced by allylamino). However, nitro groups improve electron-accepting capacity, making the compound suitable for optoelectronic applications .
- Antifungal Derivatives () : Compounds like 7f (with a benzoimidazolylthio group) show potent antifungal activity, a feature absent in the nitro-substituted target compound. The lack of heterocyclic thioethers in the target limits its biological utility but highlights its specialization in materials science .
Electronic and Photophysical Behavior
- Target vs. NIMS (): NIMS uses a dimethylamino group for pH-dependent lysosomal targeting, whereas the target’s nitro group lacks protonation capability, limiting biological imaging utility but favoring stability in electronic devices .
- AIE-Active Compounds () : The hexyloxy group may promote AIE by restricting molecular rotation, similar to coumarin-thioether derivatives (e.g., compound 83 in ), which exhibit aggregation-enhanced emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
